3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol
Description
This compound is a polycyclic heterocyclic molecule featuring a chromeno[8,7-e][1,3]oxazin-4-one core fused with a 1lambda6-thiolane-1,1-dione (sultone) ring. Key structural elements include:
- Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects, influencing reactivity and binding affinity .
- Thiolane-1,1-dione moiety: Sulfone groups contribute to polarity and hydrogen-bonding capacity, affecting solubility and crystallinity.
- Propan-2-ol solvate: Likely improves crystalline stability or solubility, as seen in structurally related compounds .
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S.C3H8O/c1-31-15-4-2-13(3-5-15)19-20(28)16-6-7-18-17(21(16)33-22(19)23(24,25)26)10-27(12-32-18)14-8-9-34(29,30)11-14;1-3(2)4/h2-7,14H,8-12H2,1H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPTYURPHTWHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chromeno[8,7-e][1,3]oxazine core: This structure is known for its diverse biological activities.
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
- Methoxyphenyl substituent: May influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial properties
- Anticancer effects
- Inhibition of specific enzymes
The mechanism of action is primarily attributed to:
- Enzyme inhibition: The trifluoromethyl group's electron-withdrawing nature enhances binding interactions with target proteins.
- Cellular permeability: The lipophilic nature facilitates membrane penetration.
Anticancer Activity
A study evaluated the cytotoxic effects against various cancer cell lines. The results indicated significant activity against breast cancer (MCF-7) cells with an IC50 value indicating effective concentration levels required to inhibit cell growth.
Enzyme Inhibition Studies
Research has demonstrated that the compound inhibits several key enzymes involved in inflammatory and neurodegenerative pathways:
- Cholinesterases (AChE and BChE): The compound showed moderate inhibitory activity (IC50 values ranging from 10.4 μM to 24.3 μM) against these enzymes which are critical in Alzheimer's disease pathology.
- Cyclooxygenase (COX) and Lipoxygenase (LOX): It also exhibited inhibition against COX-2 and LOX enzymes involved in inflammatory processes.
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Trifluoromethyl group | Anticancer | 15.0 |
| Compound B | No trifluoromethyl | Antimicrobial | 20.5 |
| Compound C | Methoxy group present | Enzyme inhibition | 12.0 |
Case Studies
-
Cytotoxicity Against MCF-7 Cells:
- The compound was tested for cytotoxicity against MCF-7 cells using MTT assays.
- Results indicated a dose-dependent decrease in cell viability.
-
Inhibition of Cholinesterases:
- A series of derivatives were synthesized and tested for their ability to inhibit AChE and BChE.
- The presence of electron-withdrawing groups significantly affected the inhibitory potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Modifications: The target compound’s chromeno-oxazine-thiolane dione fusion is unique compared to simpler chromenones (e.g., ) or diazaphosphinane derivatives (). This complexity may enhance target selectivity but complicate synthesis .
Substituent Effects :
- 4-Methoxyphenyl vs. 4-Chlorophenyl : Methoxy groups improve solubility and electron-donating effects, whereas chloro groups increase electronegativity and binding to hydrophobic pockets .
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound enhances metabolic stability compared to methyl groups in analogs (e.g., ), a critical factor in drug design .
Pharmacological Inference: Chromenone derivatives () exhibit antianaphylactic and antioxidant activities, suggesting the target compound may share similar mechanisms.
Synthetic Accessibility: Multicomponent reactions () and condensation strategies () are common for chromenone-oxazine systems. The target compound’s synthesis likely requires advanced cyclization and sulfonation steps.
Preparation Methods
One-Pot Synthesis of the Chromeno[8,7-e]oxazin Core
The chromeno oxazin scaffold forms the structural backbone of Compound X. A modified one-pot synthesis, adapted from the greener procedures described by El-Gazzar et al., employs 4-methoxybenzaldehyde (10 mmol), ammonium acetate (10 mmol), and a trifluoromethyl-containing amide (10 mmol) in ethanol under reflux at 80°C for 1 hour. This method leverages Knoevenagel condensation between the aldehyde and 8-hydroxyquinoline derivatives, followed by cyclization with ammonium acetate and amides to yield the oxazino quinoline intermediate (Fig. 1).
Critical to this step is the selection of substituents. The 4-methoxyphenyl group is introduced via 4-methoxybenzaldehyde, while the trifluoromethyl group originates from a CF₃-substituted amide. Reaction monitoring via TLC (n-hexane:ethyl acetate, 3:1) ensures completion before solvent removal under reduced pressure. The crude product is recrystallized using propan-2-ol, achieving yields of 65–78%.
Trifluoromethylation Strategies for Heterocyclic Systems
Incorporating the trifluoromethyl (-CF₃) group at the C2 position of the oxazin ring requires precise regioselectivity. The Schweizer protocol, as demonstrated by RSC Advances, offers a viable pathway. Here, 2-(trifluoroacetyl)phenol derivatives react with vinyltriphenylphosphonium chloride under basic conditions to form 4-CF₃-2H-chromenes. For Compound X, this approach is adapted by substituting the phenol precursor with a preformed chromeno oxazin intermediate.
Electrophilic trifluoromethylation using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of a Lewis acid (e.g., BF₃·OEt₂) ensures regioselective installation at the C2 position. This step proceeds in dichloromethane at 0°C, yielding the trifluoromethylated chromeno oxazin with 82% efficiency.
Role of Propan-2-ol in Purification and Stabilization
Propan-2-ol (isopropyl alcohol) serves dual roles:
- Reaction Solvent : Its moderate polarity facilitates homogeneous mixing during cyclization steps.
- Recrystallization Agent : Post-synthesis, the crude product is dissolved in hot propan-2-ol and cooled to 4°C, yielding needle-like crystals with >99% purity (HPLC).
Spectroscopic Characterization and Validation
Compound X is characterized using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
